Senp2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

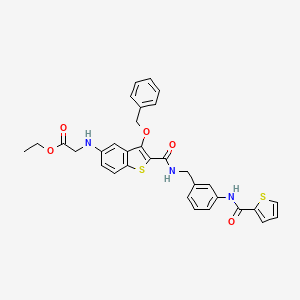

C32H29N3O5S2 |

|---|---|

Molecular Weight |

599.7 g/mol |

IUPAC Name |

ethyl 2-[[3-phenylmethoxy-2-[[3-(thiophene-2-carbonylamino)phenyl]methylcarbamoyl]-1-benzothiophen-5-yl]amino]acetate |

InChI |

InChI=1S/C32H29N3O5S2/c1-2-39-28(36)19-33-23-13-14-26-25(17-23)29(40-20-21-8-4-3-5-9-21)30(42-26)32(38)34-18-22-10-6-11-24(16-22)35-31(37)27-12-7-15-41-27/h3-17,33H,2,18-20H2,1H3,(H,34,38)(H,35,37) |

InChI Key |

VBAYZAOJXJKOGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC2=C(C=C1)SC(=C2OCC3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)NC(=O)C5=CC=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

The Function and Inhibition of SENP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentrin-specific protease 2 (SENP2) is a cysteine protease that plays a critical role in the regulation of post-translational modification by Small Ubiquitin-like Modifier (SUMO) proteins. As a key deSUMOylating enzyme, SENP2 is integral to maintaining cellular homeostasis by reversing the SUMOylation of a wide array of protein substrates. This process is crucial for the control of numerous cellular functions, including gene transcription, protein stability and transport, and signal transduction. Dysregulation of SENP2 activity has been implicated in the pathophysiology of various diseases, including cancer, metabolic disorders, and heart disease, making it an attractive therapeutic target for drug discovery and development.

This technical guide provides an in-depth overview of the core functions of SENP2, quantitative data on known inhibitors, detailed experimental protocols for assessing its activity, and visualizations of its associated signaling pathways and inhibitor screening workflows.

Core Function of SENP2

SENP2 is a dual-function enzyme with two primary catalytic activities within the SUMO pathway:

-

SUMO Precursor Processing: SENP2 catalyzes the endoproteolytic cleavage of SUMO propeptides (pro-SUMO1, pro-SUMO2, and pro-SUMO3) to generate their mature forms, which are competent for conjugation to target proteins.[1]

-

Deconjugation (Isopeptidase Activity): SENP2 removes SUMO from modified lysine residues on substrate proteins by cleaving the isopeptide bond between the C-terminal glycine of SUMO and the lysine's epsilon-amino group.[2]

Through these activities, SENP2 modulates the SUMOylation status of numerous proteins, thereby influencing a variety of cellular processes and signaling pathways, such as the Wnt signaling pathway, fatty acid metabolism, and the NF-κB signaling pathway.[3][4]

Quantitative Data: SENP2 Inhibitors

The following table summarizes quantitative data for several known inhibitors of SENP2. This data is essential for comparing the potency of different compounds and serves as a benchmark for novel inhibitor development.

| Compound/Inhibitor | SENP2 IC50 (µM) | SENP1 IC50 (µM) | Notes |

| Compound 9 | 0.25 | 3.6 | Potent and selective for SENP2 over SENP1.[5] |

| Compound 8 | 3.7 | 7.1 | Peptidyl inhibitor with an epoxide reactive group.[5] |

| Compound 7 | 4.7 | 9.0 | Peptidyl inhibitor with an epoxide reactive group.[5] |

| 1,2,5-Oxadiazole Scaffold 1 | 5.9 | >30 (for some analogs) | A novel class of SENP2 inhibitors identified through virtual screening.[6][7] |

| 1,2,5-Oxadiazole Scaffold 2 | 3.7 | >30 (for some analogs) | A novel class of SENP2 inhibitors identified through virtual screening.[6][7] |

| ZHAWOC8697 | 2.3 | 8.6 | A dual SENP1/SENP2 inhibitor.[8][9] |

| Betanin | Not specified (in silico) | Not specified (in silico) | Identified as a potential natural product inhibitor of SENP2 through molecular docking and simulation studies.[10][11] |

Signaling Pathways and Experimental Workflows

SUMOylation-DeSUMOylation Cycle

The dynamic balance between SUMO conjugation and deconjugation, maintained by enzymes like SENP2, is fundamental to cellular regulation.

Caption: The SUMOylation cycle regulated by SENP2.

SENP2 in NF-κB Signaling

SENP2 has been shown to act as a tumor suppressor in some contexts by inhibiting the NF-κB signaling pathway. Overexpression of SENP2 can lead to the downregulation of key proteins in this pathway.[12]

Caption: SENP2-mediated inhibition of the NF-κB pathway.

Experimental Workflow for SENP2 Inhibitor Screening

The identification and characterization of novel SENP2 inhibitors typically follow a multi-step workflow, beginning with high-throughput screening and culminating in detailed mechanistic studies.

Caption: Workflow for SENP2 inhibitor discovery.

Experimental Protocols

Recombinant SENP2 Expression and Purification

-

Objective: To produce purified, active SENP2 for use in biochemical assays.

-

Methodology:

-

The catalytic domain of human SENP2 is cloned into an expression vector (e.g., pET-28b) with a purification tag (e.g., His-tag).

-

The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG at an optimal temperature and time.

-

Cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged protein).

-

The purified protein is dialyzed into a suitable storage buffer (e.g., 55mM Tris-HCl, 165 mM NaCl, pH 7.5) and its purity is assessed by SDS-PAGE.[2]

-

Fluorogenic (FRET-based) Assay for SENP2 Activity and Inhibition

-

Objective: To quantitatively measure the endopeptidase activity of SENP2 and determine the IC50 values of inhibitors.

-

Methodology:

-

A fluorogenic substrate, such as SUMO1-AMC (7-amino-4-methylcoumarin), is used. In this substrate, the fluorescence of AMC is quenched.

-

The assay is performed in a microplate format in a suitable assay buffer (e.g., 50 mM Tris, pH 8.0, 200 mM NaCl, 5 mM DTT).

-

Recombinant SENP2 is pre-incubated with various concentrations of the test inhibitor for a defined period.

-

The enzymatic reaction is initiated by adding the SUMO1-AMC substrate.

-

Cleavage of the substrate by SENP2 releases free AMC, resulting in an increase in fluorescence.

-

Fluorescence is monitored over time using a microplate reader (Excitation ~360 nm, Emission ~460 nm).

-

Initial reaction velocities are calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][13][14]

-

Gel-Based pro-SUMO Processing Assay

-

Objective: To qualitatively or semi-quantitatively assess the endopeptidase activity of SENP2 on its native pro-SUMO substrate and the effect of inhibitors.

-

Methodology:

-

Recombinant pro-SUMO protein (e.g., pro-SUMO3) is used as the substrate.

-

SENP2 is incubated with the pro-SUMO substrate in the presence or absence of the test inhibitor at 37°C for a specified time (e.g., 1 hour).[9]

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

The reaction products are resolved by SDS-PAGE.

-

The gel is stained with Coomassie Blue or a similar protein stain.

-

Inhibition of SENP2 activity is observed as a decrease in the processed (mature) SUMO band and a corresponding increase in the unprocessed pro-SUMO band.[9] This assay confirms that the inhibitor is active against a native protein substrate.[9]

-

Conclusion

SENP2 is a pivotal regulator of the SUMO pathway, with its activity being closely linked to a multitude of cellular signaling networks. Its role in various pathologies has established it as a compelling target for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of SENP2 and the development of its inhibitors. The continued exploration of SENP2 biology and the discovery of potent and selective inhibitors hold significant promise for novel therapeutic strategies in oncology, metabolic diseases, and beyond.

References

- 1. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. croyezbio.com [croyezbio.com]

- 3. SENP2 - Wikipedia [en.wikipedia.org]

- 4. SENP2 SUMO specific peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Laboratory for Structural Bioinformatics [www2.riken.jp]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Natural Products as SENP2 Inhibitors for Targeted Therapy in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of Natural Products as SENP2 Inhibitors for Targeted Therapy in Heart Failure [frontiersin.org]

- 12. SENP2 exerts an anti-tumor effect on chronic lymphocytic leukemia cells through the inhibition of the Notch and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ubiqbio.com [ubiqbio.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Senp2-IN-1 and the SUMOylation Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the SUMOylation pathway, the role of Sentrin-specific protease 2 (SENP2), and the characteristics of the selective inhibitor, Senp2-IN-1. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and the study of cellular signaling pathways.

The SUMOylation Pathway: A Core Cellular Regulator

SUMOylation is a reversible post-translational modification that plays a critical role in a vast array of cellular processes, including gene transcription, DNA repair, protein stability, and signal transduction. The process involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a lysine residue on a target protein. This modification can alter the target protein's function, localization, or interaction with other proteins.

The SUMOylation cascade is a multi-step enzymatic process analogous to ubiquitination:

-

Maturation: SUMO proteins are initially synthesized as inactive precursors. Sentrin-specific proteases (SENPs) cleave the C-terminal end of the pro-SUMO to expose a di-glycine (Gly-Gly) motif, resulting in the mature SUMO protein.[1][2]

-

Activation: The mature SUMO is activated by a heterodimeric E1 activating enzyme (SAE1/UBA2) in an ATP-dependent reaction, forming a high-energy thioester bond between SUMO and the E1 enzyme.[1][2]

-

Conjugation: The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9.[1][2]

-

Ligation: With the assistance of an E3 ligase, Ubc9 transfers the SUMO protein from itself to a specific lysine residue on the target protein, forming an isopeptide bond.[1][2]

-

De-SUMOylation: The SUMOylation process is reversed by SENPs, which act as isopeptidases to cleave the isopeptide bond, releasing the SUMO protein from its target. This dynamic and reversible nature allows for tight regulation of cellular processes.[1][2]

SENP2: A Key De-SUMOylating Enzyme

Sentrin-specific protease 2 (SENP2) is a cysteine protease that plays a crucial dual role in the SUMOylation pathway. It is involved in both the maturation of SUMO precursors and the deconjugation of SUMO from target proteins.[3] Dysregulation of SENP2 activity has been implicated in various diseases, including cancer, heart disease, and metabolic disorders, making it an attractive target for therapeutic intervention.[4][5][6]

This compound: A Selective Inhibitor of SENP2

This compound is a selective inhibitor of SENP2. By inhibiting SENP2, this small molecule leads to an accumulation of SUMOylated proteins, thereby modulating the cellular processes regulated by SUMOylation.

Quantitative Data

The inhibitory activity of this compound has been characterized against several members of the SENP family. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. For comparison, data for the related dual SENP1/SENP2 inhibitor, ZHAWOC8697, is also included.

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound | SENP1 | 1.3 | [4] |

| SENP2 | 0.69 | [4] | |

| SENP5 | 22.7 | [4] | |

| ZHAWOC8697 | SENP1 | 8.6 | [7][8] |

| SENP2 | 2.3 | [7][8] |

Mechanism of Action

The primary mechanism of action for SENP2 inhibitors like this compound is the blockade of the de-SUMOylation process. By binding to the catalytic site of SENP2, the inhibitor prevents the enzyme from cleaving SUMO from its target proteins. This leads to a state of hyper-SUMOylation, where the levels of SUMO-conjugated proteins increase. The functional consequences of this increased SUMOylation are dependent on the specific target proteins and the cellular context. For example, inhibition of SENP2 has been shown to promote cardiac regeneration by increasing the SUMOylation and activity of Akt.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize SENP2 inhibitors.

In Vitro SENP2 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant SENP2 in a controlled in vitro setting. It utilizes a fluorogenic substrate, SUMO1-AMC, which releases a fluorescent signal upon cleavage by SENP2.

Materials:

-

Recombinant human SENP2 (catalytic domain)

-

SUMO1-AMC (7-amino-4-methylcoumarin) substrate

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, pH 7.5, 0.01% CHAPS

-

This compound or other test compounds

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer.

-

In a 384-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add recombinant SENP2 (final concentration ~0.015 nM) to each well containing the inhibitor and controls.[8]

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding SUMO1-AMC substrate to each well (final concentration ~300 nM).[8]

-

Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 60-90 minutes) at room temperature using a fluorescence plate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular SUMOylation Assay (Western Blot)

This assay is used to determine the effect of a SENP2 inhibitor on the overall levels of SUMOylated proteins within cells.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

N-ethylmaleimide (NEM), an isopeptidase inhibitor

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SUMO1, anti-SUMO2/3, and a loading control antibody (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing NEM (to inhibit isopeptidases and preserve SUMO conjugates) and other protease/phosphatase inhibitors.[7]

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-SUMO2/3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

-

Analysis: Analyze the western blot images to observe changes in the levels and patterns of SUMOylated proteins (visible as a smear or high molecular weight bands) in response to this compound treatment.

Experimental Workflow for SENP2 Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel SENP2 inhibitor.

This comprehensive guide provides a solid foundation for understanding the SUMOylation pathway and the role of this compound as a selective inhibitor. The provided data and protocols should serve as valuable resources for researchers in their efforts to further investigate this important area of cell biology and drug discovery.

References

- 1. Inhibition of SENP2-mediated Akt deSUMOylation promotes cardiac regeneration via activating Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. Identification of Natural Products as SENP2 Inhibitors for Targeted Therapy in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUMO-Specific Protease 2 (SENP2) Is an Important Regulator of Fatty Acid Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protease SENP2 controls hepatic gluconeogenesis by regulating the SUMOylation of the fuel sensor AMPKα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Dual SENP1 and SENP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SENP2 in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sentrin/SUMO-specific protease 2 (SENP2) is a key regulator of cellular function through its role in the deconjugation of Small Ubiquitin-like Modifier (SUMO) proteins from their substrates. This deSUMOylation activity is critical for maintaining cellular homeostasis and is implicated in a wide array of physiological and pathological processes. Dysregulation of SENP2 has been linked to various diseases, including cancer, metabolic disorders, and heart disease, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of SENP2, its involvement in key signaling pathways, and detailed methodologies for its study.

Introduction to SENP2 and the SUMOylation Pathway

SUMOylation is a reversible post-translational modification that involves the covalent attachment of SUMO proteins to target proteins. This process is analogous to ubiquitination and plays a crucial role in regulating protein function, localization, and stability. The SUMOylation cycle is a dynamic process involving an E1 activating enzyme, an E2 conjugating enzyme, and often an E3 ligase. The removal of SUMO from target proteins is catalyzed by a family of cysteine proteases known as SENPs.

SENP2 is a member of the SENP family that exhibits both endopeptidase activity, processing SUMO precursors to their mature form, and isopeptidase activity, deconjugating SUMO from target proteins.[1] SENP2 displays a preference for deconjugating SUMO2/3 over SUMO1.[2] Its localization to the nuclear pore complex, through interactions with nucleoporins like Nup153, positions it to regulate nucleocytoplasmic transport and other nuclear processes.[3]

Core Cellular Functions of SENP2

SENP2's influence extends across a multitude of fundamental cellular processes, highlighting its importance as a master regulator.

Regulation of Gene Expression and Transcription Factors

SENP2 modulates the activity of numerous transcription factors by altering their SUMOylation status. For instance, SENP2 can deSUMOylate transcription factors involved in metabolic regulation, thereby influencing gene expression programs related to energy homeostasis.

Cell Cycle Control and Mitosis

Proper progression through the cell cycle is tightly regulated by post-translational modifications, including SUMOylation. SENP2 plays a crucial role in mitosis, where it is targeted to kinetochores. Its activity is essential for proper chromosome segregation, and its dysregulation can lead to mitotic defects.

Nuclear Pore Complex Homeostasis and Nucleocytoplasmic Transport

SENP2 is localized at the nuclear pore complex (NPC) and is critical for maintaining its integrity and function. Codepletion of SENP1 and SENP2 leads to the mislocalization and reduced levels of several nucleoporins, affecting nuclear transport.

Metabolism and Energy Homeostasis

Recent studies have identified SENP2 as a significant regulator of fatty acid metabolism.[4] It can influence the activity of metabolic sensors and transcription factors to control the expression of genes involved in metabolic pathways.

SENP2 in Signaling Pathways

SENP2 is a key modulator of several major signaling pathways, fine-tuning their output and influencing cellular responses to various stimuli.

NF-κB Signaling

SENP2 acts as a negative regulator of the NF-κB signaling pathway. It can deSUMOylate components of the NF-κB machinery, such as IκBα, thereby preventing their degradation and subsequent activation of NF-κB.[5] This function is particularly important in the context of genotoxic stress, where SENP2 is part of a negative feedback loop to attenuate the NF-κB response.[6][7]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Structural basis for the human SENP5’s SUMO isoform discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SENP Proteases as Potential Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunoprecipitation [protocols.io]

Senp2-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Senp2-IN-1 (also referred to as compound 77), a selective inhibitor of SUMO-specific protease 2 (SENP2). This compound was identified through a structure-based drug design approach, beginning with a virtual screening hit. This document details the quantitative inhibitory data, experimental protocols for its synthesis and biochemical evaluation, and visual representations of its mechanism and discovery workflow. The information presented is intended to support further research and development of SENP inhibitors.

Introduction to SENP2 as a Therapeutic Target

The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates a vast array of cellular processes, including gene transcription, DNA repair, and cell cycle control. The dynamic and reversible nature of SUMOylation is maintained by a balance between SUMO conjugating enzymes and SUMO-specific proteases (SENPs).[1] Dysregulation of this pathway has been implicated in various diseases, most notably cancer.[1]

The SENP family of cysteine proteases is responsible for both the maturation of SUMO precursors and the deconjugation of SUMO from target proteins.[1] Due to the high homology within the catalytic domains of the SENP family members, developing selective inhibitors has been a significant challenge.[2] SENP2, in particular, has emerged as a promising therapeutic target. This compound was developed as a potent and selective nonpeptidic inhibitor of SENP2.[2]

Discovery of this compound

The discovery of this compound originated from a virtual screening campaign that identified an initial hit compound, ZCL951.[2] A subsequent structure-based design and optimization effort led to the synthesis of a series of benzothiophene-2-carboxamide derivatives. This process focused on exploiting an unoccupied hydrophobic pocket in the target enzyme to enhance potency and selectivity.[2] Compound 77, later designated this compound, emerged from this series as a lead candidate with submicromolar inhibitory activity and significant selectivity for SENP2 over other SENP isoforms, particularly SENP5.[2]

Logical Workflow of this compound Discovery

Caption: Workflow of this compound Discovery.

Quantitative Data

The inhibitory activity of this compound was evaluated against multiple SENP isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | SENP1 IC50 (μM) | SENP2 IC50 (μM) | SENP5 IC50 (μM) | Selectivity (SENP2 vs. SENP5) |

| This compound (77) | 1.3 | 0.69 | 22.7 | ~33-fold |

| Data sourced from Wang et al., 2020.[2] |

Experimental Protocols

Synthesis of this compound (Compound 77)

The synthesis of this compound is a multi-step process starting from commercially available materials. The general scheme involves the formation of a benzothiophene core followed by amide coupling.

Step 1: Synthesis of 3-(ethoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

-

A mixture of diethyl 2,2'-(1,2-phenylenebis(sulfanediyl))diacetate and sodium ethoxide in ethanol is heated under reflux.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is then dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is purified by recrystallization.

Step 2: Amide coupling to form this compound

-

To a solution of 3-(ethoxycarbonyl)benzo[b]thiophene-2-carboxylic acid in dichloromethane, oxalyl chloride and a catalytic amount of dimethylformamide are added.

-

The mixture is stirred at room temperature, and the solvent is removed under reduced pressure.

-

The resulting acid chloride is dissolved in dichloromethane and added to a solution of 4-aminobenzonitrile and triethylamine.

-

The reaction is stirred at room temperature, and upon completion, the mixture is washed with water and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography.

In Vitro SENP Inhibition Assay

The inhibitory activity of this compound against SENP1, SENP2, and SENP5 was determined using a fluorescence-based assay.

-

Reagents and Buffers:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Enzymes: Recombinant human SENP1, SENP2, and SENP5.

-

Substrate: SUMO1-AMC (7-amido-4-methylcoumarin).

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

The SENP enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 15 minutes at room temperature in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the SUMO1-AMC substrate.

-

The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Signaling Pathway and Mechanism of Action

SENP2 functions by cleaving SUMO from its target proteins, thereby reversing the effects of SUMOylation. By inhibiting SENP2, this compound prevents the deSUMOylation of specific substrates, leading to an accumulation of SUMOylated proteins. This can impact various downstream signaling pathways that are regulated by the SUMOylation status of their components.

SENP2 Signaling Pathway

Caption: SENP2 in the SUMOylation Pathway.

Conclusion

This compound represents a significant advancement in the development of selective SENP inhibitors. Its discovery through a rational, structure-based approach highlights the feasibility of targeting specific SENP isoforms despite the high degree of homology among them. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and the development of next-generation SENP inhibitors.

References

- 1. Senp1 Is Essential for Desumoylating Sumo1-Modified Proteins but Dispensable for Sumo2 and Sumo3 Deconjugation in the Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets of SENP2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUMO (Small Ubiquitin-like Modifier) conjugation to proteins, or SUMOylation, is a critical post-translational modification that regulates a vast array of cellular processes. The dynamic and reversible nature of SUMOylation is controlled by SUMO-specific proteases (SENPs). SENP2 (SUMO Specific Peptidase 2) is a key member of this family, responsible for both the maturation of SUMO precursors and the deconjugation of SUMO from target proteins.[1][2] Given its central role in cellular signaling, SENP2 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[3][4] This technical guide provides an in-depth overview of the biological targets of SENP2 inhibition, summarizing key quantitative data, experimental protocols, and relevant signaling pathways. Although a specific inhibitor designated "Senp2-IN-1" is not prominently documented in publicly available literature, this guide will focus on the biological consequences of SENP2 inhibition by known small molecules.

Core Functions and Direct Substrates of SENP2

SENP2 is a cysteine protease that exhibits broad specificity for SUMO1, SUMO2, and SUMO3 paralogs.[5] Its primary functions are twofold:

-

SUMO Precursor Processing: SENP2 cleaves the C-terminal peptide from SUMO propeptides to generate their mature, conjugatable forms.[2]

-

Deconjugation (Isopeptidase Activity): SENP2 removes SUMO from modified lysine residues on target proteins, thereby reversing the SUMOylation signal.[2]

Inhibition of SENP2 would lead to the hyper-SUMOylation of its direct substrates. While a comprehensive list of all SENP2 substrates is still an active area of research, several key targets have been identified, including:

-

MDM2: A primary negative regulator of the tumor suppressor p53. SENP2-mediated deSUMOylation of MDM2 is crucial for controlling p53-dependent cellular processes.[4][6]

-

Peroxisome proliferator–activated receptors (PPARs): Specifically PPARδ and PPARγ, which are key regulators of fatty acid metabolism. SENP2 deSUMOylates these receptors, enhancing their recruitment to the promoters of genes involved in fatty acid oxidation.[6]

-

CEBPB: A transcription factor involved in adipogenesis. SENP2 deSUMOylates and stabilizes CEBPB.[2]

-

cGAS and STING1: Components of the innate immune cGAS-STING pathway. SENP2 is involved in their deSUMOylation during viral infection.[2]

-

SETDB1: A histone methyltransferase. SENP2 deSUMOylates SETDB1 in esophageal squamous cell carcinoma, impacting fatty acid metabolism.[7]

-

Nucleoporins: SENP1 and SENP2 play a critical role in the homeostasis of nucleoporins and the proper function of the nuclear pore complex.[8][9]

Signaling Pathways Modulated by SENP2 Inhibition

By altering the SUMOylation status of its substrates, SENP2 inhibition can have profound effects on multiple signaling pathways. The primary consequence of inhibiting SENP2 is the sustained SUMOylation of its target proteins, leading to downstream effects on these pathways.

NF-κB Signaling Pathway

SENP2 is a negative regulator of the NF-κB signaling pathway. Overexpression of SENP2 has been shown to downregulate key proteins in this pathway, including IKKα, IKKβ, IκBα, p50, and p65.[5] Conversely, inhibition of SENP2 would be expected to enhance NF-κB signaling.

Caption: SENP2 negatively regulates the NF-κB signaling pathway.

Notch Signaling Pathway

In chronic lymphocytic leukemia cells, SENP2 has been shown to suppress the Notch signaling pathway by downregulating β-catenin and Notch1.[5] Inhibition of SENP2 would therefore be expected to upregulate this pathway.

Caption: SENP2 suppresses the Notch signaling pathway.

AKT/GSK3β/CTNNB1 (β-catenin) Pathway

SENP2 has been demonstrated to inactivate the AKT/GSK3β/CTNNB1 pathway in hepatocellular carcinoma.[10] SENP2 overexpression leads to reduced phosphorylation of AKT and GSK3β, and decreased expression of β-catenin (CTNNB1).[10] Inhibition of SENP2 would likely lead to the activation of this pro-survival pathway.

Caption: SENP2 inactivates the AKT/GSK3β/β-catenin pathway.

Quantitative Data on Known SENP2 Inhibitors

Several small molecule inhibitors of SENP2 have been identified through various screening methods. The following table summarizes the inhibitory potency (IC50) of some of these compounds against SENP2 and, where available, against the closely related SENP1 to indicate selectivity.

| Compound Name/Class | SENP2 IC50 (µM) | SENP1 IC50 (µM) | Notes |

| ZHAWOC8697 | 2.3 | 8.6 | A dual SENP1/SENP2 inhibitor discovered through virtual screening.[11] |

| 1,2,5-Oxadiazole Scaffold 1 | 3.7 | > 30 | Identified through structure-based virtual screening. Shows selectivity for SENP2 over SENP1.[12] |

| 1,2,5-Oxadiazole Scaffold 2 | 5.9 | 9.7 | Identified through structure-based virtual screening. Less selective than scaffold 1.[12] |

| Compound 7 (from Chen et al.) | 4.7 | 9.0 | A non-natural peptide backbone with an epoxide reactive group.[13] |

| Compound 8 (from Chen et al.) | 3.7 | 7.1 | An optimized version of Compound 7.[13] |

| Compound 9 (AOMK) | 0.25 | 3.6 | An acyloxymethylketone (AOMK) reactive group-containing compound.[13] |

| Compound 16 (from Madu et al.) | 1.42 (vs SUMO-1) / 1.1 (vs SUMO-2) | 32.8 (vs SUMO-1) / 1.88 (vs SUMO-2) | Noncompetitive inhibitor.[13] |

Experimental Protocols

In Vitro SENP2 Inhibitor Screening using a FRET-based Assay

This protocol describes a common method for identifying and quantifying the activity of SENP2 inhibitors in a high-throughput format.

Principle: The assay utilizes a synthetic substrate consisting of a SUMO peptide sequence flanked by a fluorophore and a quencher. In its intact state, the Förster Resonance Energy Transfer (FRET) between the pair results in low fluorescence. Upon cleavage by SENP2, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Materials:

-

Recombinant human SENP2 catalytic domain

-

FRET-based substrate (e.g., Ac-QTGG-AFC, where AFC is a fluorophore)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate wells, add 1 µL of the test compound dilutions. For positive and negative controls, add 1 µL of DMSO.

-

Add 20 µL of SENP2 enzyme diluted in assay buffer to all wells except the negative control (substrate only).

-

Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the FRET substrate diluted in assay buffer to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the fluorescence intensity kinetically over 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[3][12]

Caption: Workflow for a FRET-based SENP2 inhibitor screening assay.

Western Blot Analysis of Cellular SENP2 Target Engagement

This protocol is used to determine if a SENP2 inhibitor affects the SUMOylation status of target proteins within a cellular context.

Principle: Cells are treated with a SENP2 inhibitor, leading to an accumulation of SUMOylated proteins. Cell lysates are then separated by SDS-PAGE, and specific proteins are detected using antibodies. An increase in higher molecular weight species of a target protein corresponds to its increased SUMOylation.

Materials:

-

Cell line of interest (e.g., HeLa, Hep3B)

-

Cell culture medium and supplements

-

SENP2 inhibitor and vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and SUMO protease inhibitors like N-Ethylmaleimide)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SUMO1, anti-SUMO2/3, anti-target protein, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of the SENP2 inhibitor or vehicle control for a specified time (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-SUMO2/3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the increase in high-molecular-weight SUMO conjugates to confirm cellular target engagement of the SENP2 inhibitor.[4]

Conclusion

SENP2 is a multifaceted enzyme that sits at the crossroads of numerous critical signaling pathways. Its inhibition leads to the hyper-SUMOylation of a diverse range of substrates, impacting cellular processes from gene transcription and metabolism to cell cycle control and innate immunity. The development of potent and selective SENP2 inhibitors, such as the 1,2,5-oxadiazoles and AOMK-containing compounds, provides valuable chemical tools to further probe the biology of SUMOylation.[12][13][14] For drug development professionals, the modulation of pathways like NF-κB, Notch, and AKT/GSK3β/β-catenin through SENP2 inhibition presents compelling opportunities for therapeutic intervention in oncology and other disease areas.[5][10] A thorough understanding of the biological targets and downstream consequences outlined in this guide is essential for the continued exploration of SENP2 as a druggable target.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. Laboratory for Structural Bioinformatics [www2.riken.jp]

- 4. SENP Proteases as Potential Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SENP2 exerts an anti-tumor effect on chronic lymphocytic leukemia cells through the inhibition of the Notch and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SUMO-Specific Protease 2 (SENP2) Is an Important Regulator of Fatty Acid Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SENP2 promotes ESCC proliferation through SETDB1 deSUMOylation and enhanced fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SUMO proteases SENP1 and SENP2 play a critical role in nucleoporin homeostasis and nuclear pore complex function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. SENP2 Reduces Hepatocellular Carcinoma Stemness and Improves Sorafenib Sensitivity Through Inactivating the AKT/GSK3β/CTNNB1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of small molecule inhibitors and probes of human SUMO deconjugating proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Proteome: A Technical Guide to Studying Protein deSUMOylation with SENP2 Inhibitors

A Note on Nomenclature: The term "Senp2-IN-1" does not correspond to a widely recognized specific inhibitor of SUMO-specific protease 2 (SENP2) in the current scientific literature. This guide will therefore focus on well-characterized SENP2 inhibitors and general methodologies for studying protein deSUMOylation, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Protein SUMOylation and SENP2

Protein SUMOylation is a dynamic and reversible post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a target protein.[1][2][3] This process is critical for regulating a multitude of cellular functions, including gene transcription, DNA repair, cell cycle progression, and signal transduction.[2][4][5] The removal of SUMO from target proteins, a process known as deSUMOylation, is catalyzed by a family of cysteine proteases called Sentrin/SUMO-specific proteases (SENPs).[1][2][3]

SENP2 is a key member of this family, playing a crucial role in both the maturation of SUMO precursors and the deconjugation of SUMO from substrate proteins.[6][7] Dysregulation of SENP2 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and heart disease, making it an attractive therapeutic target.[5][8][9] The development and use of specific SENP2 inhibitors are therefore invaluable tools for dissecting the intricate roles of protein deSUMOylation in health and disease.

The SUMOylation-deSUMOylation Cycle

The balance between SUMOylation and deSUMOylation is tightly controlled by a cascade of enzymes. Understanding this cycle is fundamental to studying the effects of SENP2 inhibitors.

Caption: The SUMOylation and deSUMOylation pathway.

Classes of SENP2 Inhibitors and Quantitative Data

Several classes of small molecule inhibitors targeting SENP2 have been identified through various screening methods. These compounds serve as valuable chemical tools to modulate SENP2 activity and study the consequences of inhibiting deSUMOylation.

| Inhibitor Class/Name | SENP2 IC50 (µM) | SENP1 IC50 (µM) | Notes | Reference |

| Acyloxymethylketone (AOMK) based | ||||

| Compound 9 | 0.25 | 3.6 | Potent inhibitor with some selectivity for SENP2 over SENP1. | [1] |

| 1,2,5-Oxadiazoles | ||||

| Scaffold 1 (most potent) | 3.7 | >30 µM (for some analogs) | Identified through in silico screening; represents a novel class of SENP2 inhibitors. | [8] |

| Scaffold 2 (most potent) | 5.9 | >30 µM (for some analogs) | Showed selectivity over other proteases like papain and trypsin. | [8] |

| Benzodiazepines | ||||

| Compound 12 | 13.0 | 15.5 | Showed activity against prostate cancer cells. | [1] |

| Tetrazole Derivative | ||||

| ZHAWOC8697 (Compound 11) | 2.3 | 8.6 | Discovered through virtual screening and medicinal chemistry optimization. | [2] |

| Natural Products | ||||

| Betanin | - | - | Identified through molecular docking as a potential SENP2 inhibitor. In silico study. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of SENP2 inhibitors in research. Below are protocols for key experiments.

In Vitro SENP2 Inhibition Assay (Fluorescence-Based)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of SENP2.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as SUMO1-AMC (7-amino-4-methylcoumarin), by SENP2. Cleavage releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to enzyme activity.

Materials:

-

Recombinant human SENP2 enzyme

-

Fluorogenic substrate (e.g., SUMO1-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound (dissolved in DMSO)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the microplate, add the test compound to the assay buffer.

-

Add the recombinant SENP2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., SUMO1-AMC to a final concentration of 300 nM).[10]

-

Immediately start monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.

-

Calculate the initial reaction velocity for each compound concentration.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro SENP2 inhibition assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its intended target (SENP2) within a cellular context.

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble protein fraction.

Materials:

-

Cultured cells of interest

-

SENP2 inhibitor

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR thermocycler or heating block

-

Equipment for protein quantification (e.g., Western blotting)

Procedure:

-

Treat cultured cells with the SENP2 inhibitor or vehicle control for a specific duration.

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 74-80°C for SENP2) for a fixed time (e.g., 3 minutes) using a thermocycler.[11]

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble SENP2 in each sample by Western blotting using a SENP2-specific antibody.

-

A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

Analysis of Global SUMOylation Levels in Cells

This experiment assesses the overall effect of a SENP2 inhibitor on protein SUMOylation within cells.

Principle: Inhibition of SENP2 is expected to lead to an accumulation of SUMOylated proteins. This can be visualized by Western blotting using antibodies that recognize SUMO1 or SUMO2/3.

Materials:

-

Cultured cells

-

SENP2 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and deSUMOylase inhibitors like N-ethylmaleimide)

-

SDS-PAGE and Western blotting equipment

-

Antibodies: anti-SUMO1, anti-SUMO2/3, and a loading control (e.g., anti-actin or anti-tubulin)

Procedure:

-

Treat cells with the SENP2 inhibitor at various concentrations and for different time points.

-

Lyse the cells in a buffer containing deSUMOylase inhibitors to preserve the SUMOylation status of proteins.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with anti-SUMO1 or anti-SUMO2/3 antibodies to detect SUMOylated proteins, which will appear as a high-molecular-weight smear or distinct bands.

-

Probe with a loading control antibody to ensure equal protein loading.

-

An increase in the intensity of the SUMO smear or specific SUMOylated bands in inhibitor-treated cells indicates successful SENP2 inhibition.

Signaling Pathways and Cellular Processes Modulated by SENP2

SENP2 is involved in a wide array of cellular signaling pathways. Inhibiting SENP2 can therefore have profound effects on cellular function.

Caption: Cellular processes regulated by SENP2-mediated deSUMOylation.

-

DNA Damage Response: SENP2 plays a role in coordinating homologous recombination and non-homologous end joining for DNA double-strand break repair.[12] Inhibition of SENP2 can sensitize cells to DNA damaging agents.

-

Fatty Acid Metabolism: SENP2 regulates the expression of genes involved in fatty acid oxidation by deSUMOylating transcription factors like PPARδ and PPARγ.[13]

-

Gene Transcription: SENP2 can modulate the activity of various transcription factors, including the androgen receptor (AR) and peroxisome proliferator-activated receptors (PPARs), by altering their SUMOylation status.[5][13]

-

Protein Stability: SENP2-mediated deSUMOylation can affect the stability of certain proteins. For instance, SENP2 deficiency leads to hyper-SUMOylation and subsequent degradation of the Survival Motor Neuron (SMN) protein.[14]

-

Cell Cycle Control: SENP2 is involved in the regulation of mitotic progression, and its inhibition can lead to defects in chromosome alignment and delays in mitotic entry and exit.[15][16]

Conclusion

The study of protein deSUMOylation through the use of specific inhibitors is a rapidly evolving field. While a specific molecule named "this compound" is not prominent in the literature, a growing arsenal of potent and selective SENP2 inhibitors is available to researchers. These chemical tools, in conjunction with the detailed experimental protocols and a clear understanding of the underlying cellular pathways, will continue to be instrumental in unraveling the complex roles of SENP2 and the broader SUMOylation system in cellular physiology and disease. This knowledge will undoubtedly pave the way for the development of novel therapeutic strategies targeting the deSUMOylation machinery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SUMO proteases SENP1 and SENP2 play a critical role in nucleoporin homeostasis and nuclear pore complex function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SENP2 - Wikipedia [en.wikipedia.org]

- 5. Advances in the development of SUMO specific protease (SENP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. croyezbio.com [croyezbio.com]

- 7. SENP2 SUMO specific peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Laboratory for Structural Bioinformatics [www2.riken.jp]

- 9. Identification of Natural Products as SENP2 Inhibitors for Targeted Therapy in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. The deSUMOylase SENP2 coordinates homologous recombination and nonhomologous end joining by independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SUMO-Specific Protease 2 (SENP2) Is an Important Regulator of Fatty Acid Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hyper-SUMOylation of SMN induced by SENP2 deficiency decreases its stability and leads to spinal muscular atrophy-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. SENP1 and SENP2 affect spatial and temporal control of sumoylation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Senp2-IN-1 Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specificity of Senp2-IN-1, a selective inhibitor of Sentrin/SUMO-specific protease 2 (SENP2). This document details the quantitative inhibitory profile of the compound, the experimental methodologies used for its characterization, and the key signaling pathways involved.

Executive Summary

This compound is a member of the 1,2,5-oxadiazole class of inhibitors that demonstrates high potency against SENP2. Biochemical assays confirm its selectivity for SENP2 over other related proteases, including the closely related isoform SENP1. This guide presents the available data on its inhibitory activity and the experimental context for these findings, providing a critical resource for researchers investigating the therapeutic potential of SENP2 inhibition.

Data Presentation: Inhibitory Profile of this compound and Analogs

The inhibitory activity of this compound and its analogs from the 1,2,5-oxadiazole class was determined against a panel of proteases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data is extracted from the primary publication by Kumar et al. (2014) which identified this class of inhibitors. This compound is analogous to the most potent compounds described in this study.

| Compound ID (from Kumar et al., 2014) | Target Enzyme | IC50 (µM) |

| 117 | SENP2 | 3.7 |

| SENP1 | > 30 | |

| Papain | No detectable inhibition | |

| Trypsin | No detectable inhibition | |

| 115 | SENP2 | 5.9 |

| SENP1 | 18.2 | |

| Papain | No detectable inhibition | |

| Trypsin | No detectable inhibition | |

| Additional Analogs (118-124) | SENP2 | < 10 |

Note: The commercially available this compound is reported with an IC50 of 0.69 µM for SENP2 and 1.3 µM for SENP1, suggesting potential optimization from the originally published compounds.

Experimental Protocols

The following protocols are based on the methodologies described by Kumar et al. (2014) for the characterization of the 1,2,5-oxadiazole class of SENP inhibitors.

In Vitro SENP Inhibition Assay (FRET-based)

This assay was utilized to determine the IC50 values of inhibitors against SENP1 and SENP2.

Materials:

-

Recombinant human SENP1 and SENP2 catalytic domains

-

FRET-based SUMO substrate (e.g., SUMO1-AMC or a custom peptide with a fluorophore and quencher)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.01% Tween 20.

-

Test compounds (this compound and analogs) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

A solution of the respective SENP enzyme (final concentration ~1-5 nM) in assay buffer was prepared.

-

Test compounds were serially diluted in DMSO and then added to the enzyme solution to achieve a final concentration range (e.g., 0.1 to 100 µM). The final DMSO concentration was kept constant at 1%.

-

The enzyme-inhibitor mixture was pre-incubated for 15 minutes at room temperature.

-

The FRET-based SUMO substrate was added to the wells to initiate the reaction (final concentration ~1 µM).

-

The increase in fluorescence resulting from substrate cleavage was monitored kinetically for 30 minutes at 37°C using a fluorescence plate reader (e.g., Excitation/Emission wavelengths of 340/460 nm for an AMC-based substrate).

-

The initial reaction velocities were calculated from the linear portion of the kinetic curves.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Counter-Screening Assays (Papain and Trypsin)

To assess the selectivity of the inhibitors, counter-screens were performed against the cysteine protease papain and the serine protease trypsin.

Materials:

-

Papain and Trypsin enzymes.

-

Specific fluorogenic substrates for Papain (e.g., Z-FR-AMC) and Trypsin (e.g., Boc-QAR-AMC).

-

Appropriate assay buffers for each enzyme.

-

Test compounds.

Procedure:

-

The procedure was analogous to the SENP inhibition assay, with the respective proteases and their specific substrates being used.

-

The test compounds were assayed at a fixed high concentration (e.g., 30 µM or 100 µM) to determine the percentage of inhibition.

-

The absence of significant inhibition indicated selectivity for SENPs over these proteases.

Mandatory Visualizations

SUMOylation-DeSUMOylation Signaling Pathway

The following diagram illustrates the dynamic process of SUMOylation and deSUMOylation, highlighting the critical role of SENP2 in cleaving SUMO from target proteins and the point of intervention for this compound.

Caption: The SUMOylation pathway and SENP2's role.

Experimental Workflow for this compound Specificity Profiling

This diagram outlines the logical flow of experiments performed to characterize the specificity of this compound.

Caption: Workflow for inhibitor specificity testing.

Senp2-IN-1: A Technical Guide for Researchers in Cancer Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SUMO (Small Ubiquitin-like Modifier) specific protease 2 (SENP2) is emerging as a critical regulator in cancer cell biology, influencing key signaling pathways that govern cell proliferation, survival, and metastasis. Its dysregulation is implicated in various malignancies, making it a compelling target for therapeutic intervention. Senp2-IN-1 is a selective inhibitor of SENP2, offering a valuable chemical tool to probe the function of this enzyme in cancer models. This technical guide provides a comprehensive overview of this compound, including its known biochemical activity, and presents detailed experimental protocols for its characterization in cancer cell biology. Furthermore, it visualizes the core signaling pathways modulated by SENP2 and outlines a typical experimental workflow for inhibitor analysis. While this compound is commercially available, it should be noted that, as of the writing of this guide, its biological effects on cancer cells have not been extensively documented in peer-reviewed literature. The methodologies provided herein are standard, robust procedures for the characterization of a novel SENP2 inhibitor in a cancer research context.

Introduction to SENP2 in Cancer

SENP2 is a cysteine protease that plays a crucial role in the deSUMOylation process, which is the removal of SUMO proteins from target substrates. This post-translational modification is vital for regulating the function and stability of numerous proteins involved in cellular homeostasis. In the context of cancer, SENP2 has been shown to act as a tumor suppressor in several cancer types, including hepatocellular carcinoma, osteosarcoma, and bladder cancer. It exerts its effects by modulating key signaling pathways such as the Wnt/β-catenin, p53-MDM2, and TGF-β pathways.[1][2][3] The aberrant expression or activity of SENP2 can lead to the dysregulation of these pathways, contributing to tumorigenesis.

This compound: A Selective SENP2 Inhibitor

This compound is a small molecule inhibitor that demonstrates selectivity for SENP2 over other SENP family members.[1] Its inhibitory activity makes it a valuable tool for elucidating the specific roles of SENP2 in cancer cell biology and for validating SENP2 as a therapeutic target.

Biochemical Activity

Quantitative data on the in vitro inhibitory activity of this compound has been reported. The half-maximal inhibitory concentrations (IC50) against different SENP isoforms are summarized in the table below.

| Enzyme | IC50 (µM) |

| SENP1 | 1.3[1] |

| SENP2 | 0.69[1] |

| SENP5 | 22.7[1] |

Table 1: In vitro inhibitory activity of this compound against various SENP isoforms.

Signaling Pathways Modulated by SENP2

The following diagrams illustrate the key signaling pathways in which SENP2 plays a regulatory role. Inhibition of SENP2 by this compound is expected to modulate these pathways, leading to anti-cancer effects.

References

The Role of SENP2 Inhibition in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulatory mechanism in a multitude of cellular processes. The dynamic and reversible nature of SUMOylation is maintained by a balance between SUMO-conjugating E1, E2, and E3 enzymes and SUMO-specific proteases (SENPs). Among the SENP family, SENP2 has emerged as a key player in neuronal function and a potential therapeutic target in neurodegenerative diseases. Dysregulation of SENP2 activity has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurological disorders through its influence on the stability and function of key proteins such as Amyloid Precursor Protein (APP), Dynamin-related protein 1 (Drp1), and Survival Motor Neuron (SMN) protein. This technical guide provides an in-depth overview of the role of SENP2 in neurodegenerative disease models, with a focus on the utility of SENP2 inhibitors as research tools and potential therapeutics. We present a compilation of quantitative data on known SENP2 inhibitors, detailed experimental protocols for their characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to SUMOylation and SENP2 in Neurodegeneration

SUMOylation is a reversible process that involves the covalent attachment of SUMO proteins to lysine residues on target proteins[1][2]. This modification can alter a protein's localization, activity, and interaction partners, thereby influencing a wide range of cellular functions[3]. The removal of SUMO from target proteins is catalyzed by SENPs, a family of cysteine proteases[1][2].

Aberrant SUMOylation has been increasingly linked to the pathology of several neurodegenerative diseases[3]. The accumulation of SUMO-conjugated proteins is a common feature in protein aggregates associated with conditions like Alzheimer's, Parkinson's, and Huntington's diseases[4]. SENP2, a key deSUMOylating enzyme, plays a crucial role in maintaining neuronal homeostasis. Disruption of SENP2 function can lead to the accumulation of SUMOylated proteins, mitochondrial dysfunction, and ultimately, neurodegeneration[5].

Quantitative Data on SENP2 Inhibitors

A number of small molecule inhibitors targeting SENP2 have been identified, offering valuable tools to probe the function of this enzyme in disease models. While a specific compound named "Senp2-IN-1" was not identified in a comprehensive search, several potent inhibitors have been characterized. The following tables summarize the available quantitative data for prominent SENP2 inhibitors.

| Inhibitor | Target(s) | IC50 (µM) for SENP2 | IC50 (µM) for SENP1 | Assay Type | Reference |

| ZHAWOC8697 | SENP1/2 | 2.3 | 8.6 | Fluorogenic | [2][6] |

| 1,2,5-Oxadiazole Cmpd 1 | SENP2 | 3.7 | >10 (for some) | FRET-based | [3][4] |

| 1,2,5-Oxadiazole Cmpd 2 | SENP2 | 5.9 | >10 (for some) | FRET-based | [3][4] |

| Compound 7 | SENP1/2 | 4.7 | 9.0 | [7] | |

| Compound 8 | SENP1/2 | 3.7 | 7.1 | [7] | |

| Compound 9 | SENP1/2 | 0.25 | 3.6 | [7] | |

| Compound 16 | SENP1/2 | 1.1 (SUMO-2) | 1.88 (SUMO-2) | [7] | |

| 1.42 (SUMO-1) | 32.8 (SUMO-1) | [7] |

Table 1: In Vitro Inhibitory Activity of Selected SENP2 Inhibitors. This table provides a comparative overview of the potency of various small molecule inhibitors against SENP2 and the closely related SENP1.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of SENP2 in neurodegenerative pathways and the experimental approaches to study its inhibition, the following diagrams have been generated using the DOT language.

References

- 1. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Dual SENP1 and SENP2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZHAWOC8697 | SENP inhibitor | Probechem Biochemicals [probechem.com]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Effects of SENP2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific compound designated "Senp2-IN-1" was identified in the available literature. This document therefore summarizes the effects of known inhibitors of SUMO-specific protease 2 (SENP2) and the broader biological consequences of SENP2 modulation, providing a foundational understanding for the study of novel SENP2 inhibitors.

Core Concepts: The Role of SENP2 in Cellular Signaling

SUMO-specific protease 2 (SENP2) is a key regulator of the post-translational modification process known as SUMOylation. This process involves the attachment and removal of Small Ubiquitin-like Modifier (SUMO) proteins to and from target proteins, a mechanism that critically influences protein stability, localization, and activity. SENP2, as a deSUMOylating enzyme, reverses this modification, thereby playing a pivotal role in a multitude of cellular pathways.

Dysregulation of SENP2 activity has been implicated in various diseases, including cancer, metabolic disorders, and developmental defects.[1][2][3][4][5] Consequently, the development of specific SENP2 inhibitors is an active area of research for therapeutic intervention.

Quantitative Data on SENP2 Inhibitors

The following table summarizes the inhibitory activity of several reported compounds against SENP2. This data provides a benchmark for the potency of small molecule inhibitors targeting this enzyme.

| Compound | Target(s) | IC50 (µM) for SENP2 | Assay Type | Reference |

| Compound 7 | pfSENP1, hSENP1, hSENP2 | 4.7 | Not Specified | [6] |

| Compound 8 | pfSENP1, hSENP1, hSENP2 | 3.7 | Not Specified | [6] |

| Compound 16 | SENP1, SENP2 | 1.42 (SUMO-1 precursor), 1.1 (SUMO-2 precursor) | Not Specified | [6] |

| Compound 17b | SENP2 (moderate on SENP1) | 5.9 | Not Specified | [6] |

| Compound 18b | SENP2 | 3.7 | Not Specified | [6] |

| Compound 11 | SENP1, SENP2 | Moderately higher activity on SENP2 than SENP1 | Fluorogenic Assay | [7] |

| Compound 55 | SENP1, SENP2 | Equipotent to Compound 11 | Fluorogenic Assay | [7] |

Key Signaling Pathways Modulated by SENP2

SENP2 has been shown to influence several critical signaling pathways. Inhibition of SENP2 would be expected to potentiate the SUMOylation of key proteins within these pathways, leading to downstream effects.

NF-κB Signaling Pathway

SENP2 is known to negatively regulate the NF-κB signaling pathway.[1][2] Overexpression of SENP2 suppresses this pathway, while its silencing leads to upregulation.[1] This suggests that inhibition of SENP2 could lead to the activation of NF-κB signaling.

Notch Signaling Pathway

Studies have demonstrated that SENP2 can suppress the Notch signaling pathway.[1] Overexpression of SENP2 downregulates Notch1 expression. Conversely, silencing SENP2 upregulates the Notch pathway.[1] Therefore, a SENP2 inhibitor like "this compound" could potentially activate Notch signaling.

Wnt/β-catenin Signaling Pathway

SENP2 has been shown to regulate the stability of β-catenin, a central component of the Wnt signaling pathway.[1][8] SENP2 can inhibit hepatocellular carcinoma cell growth by modulating the stability of β-catenin.[2] This suggests that SENP2 inhibition could impact Wnt/β-catenin signaling, a pathway crucial in development and disease.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SENP2 inhibitor effects. Below are generalized protocols based on common experimental procedures found in the literature for studying SENP2.

Cell Culture and Transfection

-

Cell Lines: HeLa, C2C12 myotubes, and various cancer cell lines (e.g., hepatocellular carcinoma, breast cancer) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For overexpression or knockdown studies, plasmids (e.g., pEGFP-C2 for SENP1, pEGFP-N2 for SENP2) or siRNAs are introduced into cells using standard transfection reagents like Lipofectamine 2000 (Invitrogen) according to the manufacturer's instructions.[9][10]

Immunoblotting

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-SENP2, anti-β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cleavage Assay

This assay is used to determine the enzymatic activity of SENP2 and the inhibitory effect of compounds.

-

Reaction Mixture: A recombinant SUMO-conjugated substrate (e.g., SUMO1-AMC) is incubated with recombinant human SENP2 in a reaction buffer (e.g., 55mM Tris-HCl, 165 mM NaCl, pH 7.5).[11]

-

Inhibitor Addition: The test compound (e.g., "this compound") is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a specified temperature (e.g., 37°C) for a set period.

-

Detection: The cleavage of the substrate is monitored by measuring the fluorescence of the released AMC group or by analyzing the cleavage products on an SDS-PAGE gel.[7][11]

Conclusion

While direct studies on a compound named "this compound" are not available, the existing body of research on SENP2 function and inhibition provides a strong foundation for predicting its potential effects. A potent and specific inhibitor of SENP2 would be a valuable tool for dissecting the intricate roles of SUMOylation in health and disease and holds promise for the development of novel therapeutic strategies. Further research is warranted to synthesize and characterize novel SENP2 inhibitors and to elucidate their precise mechanisms of action in relevant biological systems.

References

- 1. SENP2 exerts an anti-tumor effect on chronic lymphocytic leukemia cells through the inhibition of the Notch and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SENP2 SUMO specific peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. SENP2 is vital for optimal insulin signaling and insulin-stimulated glycogen synthesis in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SUMO-Specific Protease 2 (SENP2) Is an Important Regulator of Fatty Acid Metabolism in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUMO-Specific Protease 2 Is Essential for Suppression of Polycomb Group Proteins Mediated Gene Silencing During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. SENP1 and SENP2 affect spatial and temporal control of sumoylation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. croyezbio.com [croyezbio.com]

Methodological & Application

Application Notes and Protocols for SENP2 Inhibition in Mice Using Ebselen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentrin-specific protease 2 (SENP2) is a key enzyme in the SUMOylation pathway, a post-translational modification process that regulates the function of numerous proteins involved in critical cellular processes. Dysregulation of SENP2 activity has been implicated in various diseases, including cancer, heart disease, and neurodegenerative disorders. As such, SENP2 has emerged as a promising therapeutic target. These application notes provide detailed protocols for the in vivo administration of Ebselen, a compound with known SENP2 inhibitory activity, in mouse models. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing their own experiments.

Quantitative Data Summary

The following table summarizes the dosage and administration of Ebselen in various mouse models as reported in the scientific literature. This information can serve as a starting point for dose-ranging and efficacy studies.

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Study Focus | Reference |

| Ebselen | BALB/c mice | 10 mg/kg | Oral gavage | Daily | Vascular dysfunction in influenza A virus-induced exacerbations of cigarette smoke-induced lung inflammation | [1] |

| Ebselen | db/db mice (model of type 2 diabetes) | ~10 mg/kg/day (in feed) | Oral (in feed) | Daily for 10 weeks | Insulin sensitivity and oxidative stress | [2] |